3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Beschreibung
This compound is a purino-pyrimidine dione derivative characterized by a bicyclic core structure with a 7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione scaffold. Key substituents include:
- 9-(3,4-Dimethylphenyl) group: Provides steric bulk and lipophilicity from the dimethyl substitution, likely improving membrane permeability.
- 1-Methyl group: Modifies steric and electronic properties at the N1 position, influencing conformational stability.
Eigenschaften
Molekularformel |
C24H24ClN5O2 |
|---|---|
Molekulargewicht |
449.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-9-10-18(13-16(15)2)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-4-5-8-19(17)25/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
InChI-Schlüssel |
UCCXARLYPUZANI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(2-Chlorphenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Verwendung der Suzuki-Miyaura-Kupplung, einer weit verbreiteten übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen, was sie für die Synthese komplexer organischer Moleküle geeignet macht.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts, was für seine Anwendung in verschiedenen Industrien unerlässlich ist.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorphenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Wechselwirkung mit verschiedenen Enzymen und Rezeptoren.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Verwendung als entzündungshemmendes oder krebshemmendes Mittel.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität oder elektrischer Leitfähigkeit verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-[(2-Chlorphenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren, was zur gewünschten therapeutischen oder biologischen Wirkung führt. Die genauen beteiligten molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung der Verbindung ab.
Wissenschaftliche Forschungsanwendungen
3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes structural differences between the target compound and analogous derivatives:
Key Observations:
Substituent Electronic Effects: The 2-chlorophenylmethyl group in the target compound (electron-withdrawing) contrasts with the 3-methoxyphenyl group in (electron-donating), which may alter binding to hydrophobic pockets or enzymatic stability .
Ring Saturation and Conformation :
- The 7,8-dihydro core in the target compound reduces ring saturation compared to the hexahydro system in , likely decreasing conformational flexibility but improving metabolic stability .
Polar vs. Non-Polar Groups: The hydroxymethyl/fluoro substituents in increase polarity, suggesting lower membrane permeability than the target compound’s lipophilic dimethylphenyl group .
Hypothetical Pharmacological Implications
While direct pharmacological data are absent in the evidence, structural trends suggest:
- Binding Affinity : The target’s 2-chlorophenylmethyl group may facilitate stronger halogen bonding than the 4-chlorophenyl isomer in , as ortho-substituted halogens often enhance receptor interactions .
- Metabolic Stability : The dimethylphenyl group in the target likely resists oxidative metabolism better than the methoxyphenyl group in , which is prone to demethylation .
Biologische Aktivität
The compound 3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol. The structure integrates various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| InChI Key | FRJYUVJTYFBKHE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Anticancer Activity : It can interfere with DNA and RNA synthesis, potentially inhibiting the proliferation of cancer cells.
- Receptor Modulation : By binding to certain receptors, it may modulate signal transduction pathways influencing cellular responses.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with the target compound. Below are key findings:
Anticancer Activity
A study on pyrrolo[2,3-d]pyrimidine antifolates demonstrated that similar compounds effectively inhibited the proliferation of folate receptor-expressing cancer cells. The mechanism involved dual inhibition of key enzymes in purine biosynthesis pathways, leading to ATP depletion and subsequent apoptosis in cancer cells .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antibacterial activity against various strains such as Salmonella typhi and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that the presence of specific substituents enhances antimicrobial efficacy .
Enzyme Inhibition
Inhibitory effects on acetylcholinesterase (AChE) and urease have been observed in related compounds. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Anticancer Efficacy : A derivative of the compound was tested for its ability to induce apoptosis in cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties.
- Antimicrobial Testing : A series of synthesized analogs were evaluated for their antibacterial activity using disc diffusion methods. Compounds demonstrated zones of inhibition ranging from 10 mm to 30 mm against tested bacterial strains.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?
The synthesis typically involves multi-step reactions requiring precise temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., palladium for cross-coupling reactions). Chromatography (HPLC or column) is critical for purification, with yields optimized via iterative solvent gradient adjustments .
Q. Which spectroscopic methods are recommended for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validation with X-ray crystallography is advised if crystalline forms are obtainable .
Q. What biological targets are hypothesized for this purino-pyrimidine dione derivative?
Structural analogs suggest potential interactions with adenosine receptors (A₁/A₂A subtypes) or phosphodiesterase enzymes due to the purine core. Preliminary docking studies recommend screening against kinases (e.g., EGFR) and inflammatory mediators (COX-2) using competitive binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or assay conditions (e.g., pH, co-solvents). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and pharmacokinetic profiling (plasma protein binding, microsomal stability) to isolate confounding factors. Statistical meta-analysis of dose-response curves can clarify trends .
Q. What computational strategies enhance the design of derivatives with improved selectivity?
Molecular dynamics simulations (MD) and free-energy perturbation (FEP) calculations predict binding poses and thermodynamic profiles. Pair these with fragment-based drug design (FBDD) to prioritize substituents at the 2-chlorophenyl or 3,4-dimethylphenyl groups. Validate predictions via SAR studies using a focused library of analogs .
Q. How should researchers optimize reaction scalability while maintaining purity?
Implement Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate interactions between variables (temperature, catalyst loading, stoichiometry). Continuous flow reactors improve heat/mass transfer for hazardous intermediates. Monitor purity in real-time using in-line PAT tools (e.g., Raman spectroscopy) .
Q. What methodologies address challenges in characterizing metabolic pathways of this compound?
Use stable isotope labeling (e.g., ¹⁴C or deuterated analogs) with LC-MS/MS to track metabolite formation in hepatocyte incubations. Combine CYP450 inhibition assays (fluorogenic substrates) and recombinant enzyme panels to identify major metabolic enzymes. Cross-reference with in silico tools like MetaSite for pathway prediction .
Methodological Considerations for Data Interpretation
Q. How can researchers validate target engagement in complex biological systems?
Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct target binding in lysates or live cells. Complement with CRISPR/Cas9 knockout models to assess phenotype rescue upon target ablation .
Q. What statistical approaches mitigate bias in high-throughput screening data?
Apply Z-score normalization and plate-wise controls to correct for batch effects. Use machine learning algorithms (e.g., random forests) to rank hit compounds by robustness across replicates. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in large datasets .
Q. Which strategies reconcile discrepancies between in vitro and in vivo efficacy?
Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and exposure. Validate with PK/PD studies in rodent models, correlating plasma concentrations with biomarker modulation (e.g., cytokine levels for anti-inflammatory activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
